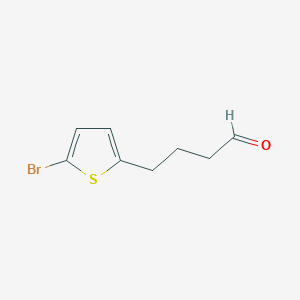

4-(5-Bromothiophen-2-yl)butanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrOS |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

4-(5-bromothiophen-2-yl)butanal |

InChI |

InChI=1S/C8H9BrOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2 |

InChI Key |

PVXBMQOITDFZSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 5 Bromothiophen 2 Yl Butanal

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgresearchgate.netub.edu For 4-(5-Bromothiophen-2-yl)butanal, the primary disconnection breaks the bond between the thiophene (B33073) ring and the butanal side chain. This approach suggests a cross-coupling reaction as a key step in the forward synthesis, connecting a functionalized thiophene with a four-carbon chain. nih.govnumberanalytics.com

Another critical disconnection involves the aldehyde functional group, which can be formed from a more stable precursor like an alcohol or an ester through functional group interconversion (FGI). ias.ac.inresearchgate.net This strategy avoids potential side reactions associated with the reactive aldehyde group during the main carbon-carbon bond formation. The bromine atom on the thiophene ring is typically introduced via electrophilic substitution.

The two main synthons, or idealized fragments, derived from this analysis are a 2,5-disubstituted thiophene derivative and a four-carbon electrophile or nucleophile. The synthetic strategy, therefore, revolves around the efficient preparation of these two key fragments.

Synthesis of Halogenated Thiophene Precursors

The synthesis of the 5-bromo-2-substituted thiophene core is a critical phase. This requires controlled halogenation of the thiophene ring, a process that can be achieved through various methods.

Direct Halogenation of Thiophene Systems

Thiophene undergoes electrophilic substitution reactions, including halogenation. studysmarter.co.uk Direct bromination of thiophene using elemental bromine (Br₂) can lead to a mixture of products, including 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171). chemicalforums.comyoutube.com The reaction conditions can be tuned to favor the desired product. For instance, using N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of thiophenes. researchgate.netresearchgate.net The use of NBS in a suitable solvent allows for the controlled introduction of a bromine atom at the 2-position of the thiophene ring. researchgate.net Further bromination can occur at the 5-position to yield the 2,5-dibromo derivative. chemicalforums.com

| Reagent | Conditions | Primary Product(s) |

| Br₂ in acetic acid | Room Temperature | 2-Bromothiophene, 2,5-Dibromothiophene youtube.com |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., THF, Chloroform) | 2-Bromothiophene or 2,5-Dibromothiophene researchgate.netresearchgate.net |

| Br₂ | Sequential addition | 2-bromothiophene -> 2,5-dibromothiophene -> 2,3,5-tribromothiophene (B1329576) chemicalforums.com |

Functionalization of Thiophene Rings for Bromine Introduction

In some synthetic routes, it is advantageous to first functionalize the thiophene ring and then introduce the bromine atom. For instance, if a directing group is present on the thiophene ring, it can influence the position of subsequent bromination. Lithiation of thiophene followed by quenching with an electrophile can install a functional group at a specific position. Subsequent bromination with a reagent like NBS can then be used to add the bromine atom at the desired location. google.com This method offers high regioselectivity. For instance, lithiation of 3-alkylthiophene at the 2-position followed by reaction with an electrophile and subsequent bromination can yield a specifically substituted bromothiophene. google.com The "halogen dance" reaction is another method where a halogen atom can migrate to a different position on the thiophene ring under basic conditions. rsc.orgacs.org

Synthesis of Butanal-Related Precursors and Their Functionalization

The butanal side chain can be constructed and attached to the thiophene ring using various strategies. These often involve carbon chain elongation and the introduction of the aldehyde functionality at a later stage.

Strategies for Carbon Chain Elongation

Several methods exist for elongating a carbon chain to achieve the desired four-carbon butanal precursor. core.ac.uk One common approach is the use of Grignard reagents or other organometallic compounds in coupling reactions. For example, a Grignard reagent derived from a three-carbon chain can react with an electrophile containing one carbon to form the C4 backbone. Another strategy involves nucleophilic substitution reactions where a cyanide ion acts as a nucleophile to extend a carbon chain by one carbon, which can then be further elaborated. studymind.co.uk Aldol (B89426) condensation is another powerful tool for forming carbon-carbon bonds, potentially leading to a longer chain that can be modified to the butanal structure. numberanalytics.com

Introduction of Aldehyde Functionality

Aldehydes are reactive functional groups and are often introduced towards the end of a synthetic sequence. wikipedia.orgchemistrytalk.orgfiveable.me A common method is the oxidation of a primary alcohol. Reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation can be used to convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Another approach is the reduction of a carboxylic acid derivative, such as an ester or an acyl chloride, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). The Kiliani-Fischer synthesis is a classical method for elongating a carbon chain of a sugar by one carbon and introducing an aldehyde group, although it is more specific to carbohydrate chemistry. libretexts.org

| Precursor Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Alcohol | Pyridinium chlorochromate (PCC), Swern Oxidation | Aldehyde numberanalytics.com |

| Ester, Acyl Chloride | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |

| Nitrile | Diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis | Aldehyde |

| Alkene | Ozonolysis (O₃) followed by a reductive workup (e.g., Zn/H₂O) | Aldehyde |

Direct Synthetic Approaches to this compound

The direct synthesis of this compound can be approached through a series of well-established organic reactions, primarily involving the functionalization of a pre-existing brominated thiophene core.

Stepwise Construction Methods

A plausible and common stepwise construction of this compound begins with 2-bromothiophene. The introduction of the butanal side chain can be methodically achieved through a sequence of reactions.

A key initial step is the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an acylium ion that then attacks the thiophene ring. Due to the electronic properties of the bromine atom and the thiophene ring, the acylation is highly regioselective, with the acyl group predominantly adding to the 5-position of the 2-bromothiophene. organic-chemistry.orgrsc.org This preference is attributed to the stabilization of the cationic intermediate formed during the electrophilic substitution. organic-chemistry.orgrsc.org The reaction results in the formation of 4-(5-bromothiophen-2-yl)-4-oxobutanoic acid.

The subsequent steps involve the reduction of both the ketone and the carboxylic acid functionalities. The keto group can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. The carboxylic acid can then be selectively reduced to the corresponding aldehyde. A variety of modern reagents can achieve this transformation, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or through a two-step process involving conversion to a Weinreb amide followed by reduction.

Table 1: Proposed Stepwise Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Bromothiophene, Succinic anhydride | AlCl₃, inert solvent (e.g., nitrobenzene (B124822) or dichloromethane), 0°C to room temperature | 4-(5-Bromothiophen-2-yl)-4-oxobutanoic acid |

| 2 | 4-(5-Bromothiophen-2-yl)-4-oxobutanoic acid | Wolff-Kishner reduction (H₂NNH₂, KOH, ethylene (B1197577) glycol, heat) or Clemmensen reduction (Zn(Hg), HCl) | 4-(5-Bromothiophen-2-yl)butanoic acid |

| 3 | 4-(5-Bromothiophen-2-yl)butanoic acid | 1. SOCl₂ or (COCl)₂ 2. N,O-Dimethylhydroxylamine hydrochloride, base 3. DIBAL-H, -78°C | This compound |

One-Pot Multicomponent Reaction (MCR) Approaches for Thiophene Derivatives

While a specific one-pot multicomponent reaction (MCR) for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs are widely applied to the synthesis of various thiophene derivatives. nih.govrsc.orgresearchgate.net These reactions are highly valued for their efficiency, as they combine three or more reactants in a single reaction vessel to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. rsc.org

For instance, the Gewald reaction is a well-known MCR that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov While this specific reaction does not yield the target compound, it highlights the potential for developing a novel MCR. A hypothetical MCR for this compound could conceivably involve a brominated thiophene precursor, a four-carbon building block with a protected aldehyde, and other reagents that facilitate the coupling and ring formation in a single pot.

Catalytic and Stoichiometric Methods in this compound Synthesis

Both catalytic and stoichiometric methods are integral to the synthesis of this compound and its intermediates.

The initial Friedel-Crafts acylation is a classic example of a reaction that often requires a stoichiometric amount of the Lewis acid catalyst, as both the starting material and the ketone product can form complexes with it. youtube.com

However, modern synthetic chemistry increasingly favors catalytic methods to improve sustainability and atom economy. In the context of synthesizing thiophene derivatives, various catalytic approaches are employed. organic-chemistry.orgnih.govnih.govrsc.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be envisioned to construct the carbon-carbon bond between the thiophene ring and the side chain. researchgate.net A hypothetical catalytic approach could involve the coupling of a 2-bromothiophene-5-boronic acid derivative with a suitable four-carbon electrophile containing a protected aldehyde.

Table 2: Comparison of Catalytic and Stoichiometric Reagents in a Proposed Synthetic Step

| Synthetic Step | Stoichiometric Method | Catalytic Method | Advantages of Catalytic Method |

| C-C Bond Formation | Friedel-Crafts Acylation (Stoichiometric AlCl₃) | Suzuki Coupling (Catalytic Pd(PPh₃)₄) | Lower catalyst loading, milder reaction conditions, higher functional group tolerance. |

Chemo-, Regio-, and Stereoselective Considerations in Synthetic Pathways

Selectivity is a critical aspect of the synthesis of this compound.

Regioselectivity: As previously mentioned, the Friedel-Crafts acylation of 2-bromothiophene is highly regioselective for the 5-position. organic-chemistry.orgrsc.org This is a crucial feature that ensures the correct isomer is formed. The directing effect of the bromo group and the inherent reactivity of the thiophene ring are the controlling factors.

Chemoselectivity: During the reduction steps, chemoselectivity is paramount. For instance, when reducing the keto-acid intermediate, a reagent must be chosen that selectively reduces the ketone without affecting the carboxylic acid, or vice versa, if a stepwise reduction is desired. The use of protecting groups might be necessary to achieve the desired chemoselectivity.

Stereoselectivity: For this compound itself, there are no stereocenters. However, if any of the synthetic intermediates were to contain chiral centers, controlling the stereochemistry would become a significant challenge, requiring the use of chiral catalysts or auxiliaries.

Process Optimization and Scalability Studies for this compound Production

The transition from a laboratory-scale synthesis to a larger-scale industrial production of this compound necessitates thorough process optimization and scalability studies. rsc.orgresearchgate.netelte.huacs.orgnih.gov

Key considerations for optimization include:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side products.

Solvent Selection: Choosing environmentally benign and easily recoverable solvents.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, to replace chromatographic methods often used in the lab.

For a multi-step synthesis, the scalability of each individual step must be assessed. rsc.orgelte.hu Challenges can arise from exothermic reactions, the handling of hazardous reagents, and the management of waste streams. The use of continuous flow chemistry is an increasingly popular approach to address some of these scalability issues, offering better control over reaction parameters and improved safety. researchgate.netelte.hu

Exploration of Chemical Reactivity and Transformation Pathways of 4 5 Bromothiophen 2 Yl Butanal

Reactivity of the Aldehyde Moiety in 4-(5-Bromothiophen-2-yl)butanal

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. libretexts.org This polarity is the basis for its reactivity, primarily through nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of aldehydes, converting the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. libretexts.org This reaction can be initiated by a variety of nucleophiles, including hydride reagents and organometallic compounds.

Hydride Reagents: The aldehyde functional group in this compound can be readily reduced to a primary alcohol, 4-(5-Bromothiophen-2-yl)butan-1-ol. This is typically achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate, usually from a solvent or acidic workup, yields the final alcohol product. libretexts.org

Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that react with the aldehyde to form new carbon-carbon bonds. youtube.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield a secondary alcohol, 1-(5-Bromothiophen-2-yl)pentan-2-ol, after an aqueous workup. The mechanism begins with the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions on the Aldehyde Moiety

| Reagent Type | Specific Reagent | Product Type | General Transformation |

|---|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol | -CHO → -CH₂OH |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | -CHO → -CH₂OH |

| Organometallic (Grignard) | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | -CHO → -CH(OH)CH₃ |

| Organometallic (Organolithium) | n-Butyllithium (n-BuLi) | Secondary Alcohol | -CHO → -CH(OH)C₄H₉ |

Condensation reactions are crucial for carbon-carbon bond formation, where the aldehyde acts as an electrophile.

Aldol (B89426) Condensation: In a mixed or crossed aldol condensation, this compound can react with an enolate derived from another carbonyl compound (like acetone) in the presence of a base. khanacademy.org The resulting product would be a β-hydroxy ketone. Depending on the reaction conditions, this intermediate can undergo dehydration to form an α,β-unsaturated ketone. libretexts.org The industrial preparation of compounds like 2-ethyl-1-hexanol from butanal demonstrates the synthetic utility of aldol reaction sequences. libretexts.org

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as in diethyl malonate or cyanoacetic acid). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The reaction of this compound in a Knoevenagel condensation would result in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product after a dehydration step. sigmaaldrich.com A variation known as the Doebner modification employs pyridine (B92270) as a solvent, which can also facilitate decarboxylation if a carboxylic acid group is present in the active methylene compound. organic-chemistry.org

The aldehyde group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde moiety of this compound can be oxidized to the corresponding carboxylic acid, 4-(5-Bromothiophen-2-yl)butanoic acid. This transformation is commonly achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Reduction: As discussed in section 3.1.1, the reduction of the aldehyde to a primary alcohol is a common transformation. Besides metal hydrides, transfer hydrogenation is another method. For example, 1,4-butanediol (B3395766) can serve as a hydrogen donor in the presence of a suitable catalyst, with the reaction being driven by the formation of the stable product γ-butyrolactone. nih.gov It's also noteworthy that photoreduction of similar compounds, like 4-bromobenzaldehyde, can be selective; in a proton-donating solvent like ethanol, the aldehyde is reduced to an alcohol, whereas in acetonitrile (B52724), debromination can be favored. nih.gov

Reactivity of the Bromine Substituent on the Thiophene (B33073) Ring

The carbon-bromine bond on the thiophene ring is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-catalyzed reactions are powerful tools for forming C-C bonds and are central to modern organic synthesis. researchgate.net The bromine atom on the thiophene ring serves as an excellent electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com Reacting this compound with an arylboronic acid (e.g., phenylboronic acid) would yield 4-(5-phenylthiophen-2-yl)butanal. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in the molecule. researchgate.netnih.gov

Sonogashira Reaction: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would produce 4-(5-(phenylethynyl)thiophen-2-yl)butanal. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.org

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. The necessary organozinc species can be prepared via transmetalation from an organolithium or organomagnesium compound. For example, after converting the C-Br bond to a C-MgBr bond (see 3.2.2), transmetalation with zinc chloride (ZnCl₂) would generate the organozinc reagent, which can then participate in a palladium-catalyzed Negishi cross-coupling with another organohalide. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | C(sp²)-C(sp) |

| Negishi | Organozinc Compound (e.g., R-ZnX) | Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. |

Halogen-metal exchange is a fundamental process for converting a relatively unreactive organic halide into a highly reactive organometallic reagent, which can then react with various electrophiles. wikipedia.org

Magnesium-Halogen Exchange: This reaction converts the bromo-substituted thiophene into a Grignard reagent. harvard.eduprinceton.edu Reagents like isopropylmagnesium chloride (i-PrMgCl) are commonly used for this exchange. harvard.edu The use of iPrMgCl·LiCl (often called a "turbo-Grignard" reagent) can significantly accelerate the rate of the bromine-magnesium exchange, allowing the reaction to proceed under mild conditions that tolerate sensitive functional groups. nih.gov The resulting thiophenylmagnesium halide is a strong nucleophile and base, which can then be used in subsequent reactions, such as additions to carbonyls or in Negishi couplings after transmetalation. nih.gov

Lithium-Halogen Exchange: This is a very rapid reaction, typically carried out at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgtcnj.edu The exchange converts the C-Br bond into a C-Li bond, creating a highly reactive organolithium species. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This lithiated thiophene intermediate can then be trapped with a wide variety of electrophiles. However, the high reactivity of organolithium reagents means that reaction conditions must be carefully controlled to avoid side reactions with the aldehyde moiety, often requiring low temperatures and sometimes protection of the aldehyde group. tcnj.edunih.gov

Nucleophilic Aromatic Substitution (SNAr) on Bromothiophene

Nucleophilic aromatic substitution (SNAr) is a significant reaction class for the modification of aromatic scaffolds. nih.gov It typically proceeds via a stepwise addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), or in some cases, a concerted mechanism. nih.gov For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. bohrium.comnih.gov

In this compound, the bromine atom at the C5 position serves as the potential leaving group. The primary activating group is the butanal substituent at the C2 position. The aldehyde's carbonyl group is an electron-withdrawing group; however, its activating influence is significantly diminished as it is insulated from the thiophene ring by a flexible four-carbon alkyl chain. This separation prevents direct resonance-based stabilization of the negative charge developed in the Meisenheimer intermediate during a nucleophilic attack.

Kinetic studies on related systems, such as the reaction of 2-L-5-nitrothiophenes with various amines, have shown that a strongly activating group like a nitro group (which is para-like to the leaving group) is effective in promoting SNAr. nih.gov The butanal chain in this compound provides only a weak inductive electron-withdrawing effect, making SNAr reactions with common nucleophiles challenging under standard conditions.

Table 1: Factors Influencing SNAr Reactivity on this compound

| Factor | Influence on SNAr Reactivity | Rationale |

| Leaving Group | Favorable | Bromine is a good leaving group for SNAr on heteroaromatic systems. bohrium.com |

| Substrate | Unfavorable | The thiophene ring is inherently electron-rich, disfavoring nucleophilic attack. |

| Activating Group | Weakly Favorable | The butanal side chain is electron-withdrawing but its effect is attenuated by the alkyl chain, providing poor activation. |

| Nucleophile | Requires strong nucleophiles | To overcome the low activation of the ring, very strong nucleophiles would be necessary. |

For a successful SNAr to occur on this substrate, highly reactive nucleophiles or specialized reaction conditions, such as the use of transition metal catalysis or high temperatures, would likely be required.

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Its reactivity in electrophilic aromatic substitution (EAS) reactions is significantly greater than that of benzene (B151609). nih.gov The reactivity and regioselectivity of EAS on this compound are governed by the combined electronic effects of the C2-alkyl substituent and the C5-bromo substituent.

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic substitution on the thiophene ring of this compound depends on the directing effects of the existing substituents toward the unoccupied C3 and C4 positions.

4-(Butan-1-al) group (at C2): This alkyl-type substituent is activating and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by bromine, this group primarily directs towards the C3 position.

The substitution pattern is thus a result of competition between these two directing effects. The C2-alkyl group is activating, while the C5-bromo group is deactivating. Therefore, substitution is generally favored at the C3 position, which is activated by the alkyl group. However, the precise ratio of C3 to C4 substitution will depend on the specific electrophile and reaction conditions.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| - (CH₂)₃CHO | C2 | Activating (Alkyl) | C3 (ortho) |

| -Br | C5 | Deactivating (Inductive), Directing (Resonance) | C4 (ortho) |

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, bromination with N-bromosuccinimide (NBS) would likely yield a mixture of 3-bromo and 4-bromo substituted products.

Functionalization at Unsubstituted Positions

Beyond electrophilic substitution, the C3 and C4 positions can be functionalized through other means, most notably via metallation followed by quenching with an electrophile.

Directed Ortho-Metallation (DoM): While the aldehyde group itself can act as a directing group for metallation, the long alkyl chain makes this ineffective for the thiophene ring protons.

Lithiation: Direct deprotonation of the C3 or C4 protons using a strong base like n-butyllithium (n-BuLi) is a possibility. However, this is complicated by two factors: the acidic α-protons of the aldehyde (which would need to be protected first, for example, as an acetal) and the potential for lithium-halogen exchange at the C5-bromo position. jcu.edu.au Successive lithiation strategies have been employed to functionalize thiophene rings at specific positions. jcu.edu.aumasterorganicchemistry.com

Halogen-Metal Exchange: Treatment with an organolithium reagent could lead to bromine-lithium exchange at C5, which could then be used for further functionalization at that position, rather than at C3 or C4. rsc.org

A plausible route for selective functionalization at C3 or C4 would first involve protecting the aldehyde, followed by a carefully controlled electrophilic substitution (e.g., halogenation) and then a subsequent metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) at the newly introduced handle. jcu.edu.aunih.gov

Tandem and Cascade Reactions Involving Multiple Reactive Centers

The presence of both a reactive aldehyde and a brominated thiophene ring in this compound opens up possibilities for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions can be triggered at either the aldehyde or the bromothiophene moiety.

Aldehyde-Initiated Cascades: The butanal side chain can undergo initial condensation reactions (e.g., Knoevenagel, Wittig, or aldol reactions) to introduce new functional groups. The resulting intermediate could then undergo an intramolecular cyclization onto the thiophene ring, potentially at the C3 position, to form fused ring systems. For example, a Knoevenagel condensation with an active methylene compound could be followed by an intramolecular Friedel-Crafts-type cyclization.

Bromothiophene-Initiated Cascades: A palladium-catalyzed cross-coupling reaction at the C-Br bond could introduce a substituent that subsequently reacts with the aldehyde. For instance, a Suzuki coupling with a boronic acid containing a nucleophilic group could lead to an intermediate that undergoes intramolecular cyclization with the aldehyde to form a heterocyclic ring fused to the side chain. Tandem reactions involving bromo-aromatics are known to efficiently build complex polycyclic structures. rsc.org

Oxidative Dimerization: Under oxidative conditions, brominated thiophenes are known to undergo dimerization reactions, often through a highly reactive sulfoxide (B87167) intermediate. rsc.orgresearchgate.net While this would consume the thiophene ring, it represents a potential transformation pathway under specific oxidative reagents.

Table 3: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Reactant | Intermediate/Product |

| 1 | Knoevenagel Condensation | Malononitrile | 2-((4-(5-bromothiophen-2-yl)butylidene)malononitrile |

| 2 | Intramolecular Cyclization | Lewis Acid | Fused dihydronaphthalene-like thiophene derivative |

Mechanistic Investigations of this compound Transformations

The mechanisms of the potential transformations of this compound are rooted in fundamental organic reaction principles.

Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Attack and Formation of Arenium Ion: The π-system of the thiophene ring attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, including the sulfur atom. The stability of this intermediate determines the reaction rate and regioselectivity. Attack at C3 is favored as it allows for resonance stabilization from the activating C2-alkyl group without placing the positive charge adjacent to the deactivating bromo-substituent.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product. This step is fast and exothermic. masterorganicchemistry.com

Mechanism of Nucleophilic Aromatic Substitution: If SNAr were to occur, it would likely follow the classical Meisenheimer complex pathway due to the weak activation.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine (C5), forming a negatively charged Meisenheimer-type intermediate. The negative charge would be delocalized, but effective stabilization by the distant aldehyde group is minimal.

Loss of Leaving Group: The bromide ion is expelled, and the aromaticity of the thiophene ring is restored. Recent studies have shown that for some heteroaromatic systems, this process can be concerted, avoiding a discrete intermediate, though this is less likely for a poorly activated substrate. nih.gov

Mechanism of Lithiation/Halogen Exchange: The mechanism of direct lithiation would involve the abstraction of an acidic ring proton (at C3 or C4) by a strong organolithium base. Conversely, bromine-lithium exchange involves nucleophilic attack by the butyl anion of n-BuLi on the bromine atom, forming a pentacoordinate ate-complex, which then collapses to form the 5-lithiothiophene species and butyl bromide. rsc.org The relative rates of these competing pathways would depend heavily on temperature and reaction conditions.

Design and Synthesis of Derivatives and Analogues of 4 5 Bromothiophen 2 Yl Butanal

Modifications at the Aldehyde Functional Group

The aldehyde group in 4-(5-bromothiophen-2-yl)butanal is a prime site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications include the formation of new carbon-nitrogen double bonds, oxidation to carboxylic acids and their derivatives, and reduction to alcohols and amines.

Formation of Imines, Oximes, and Hydrazones

The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. These imine derivatives are valuable intermediates in organic synthesis and have been utilized in the preparation of various biologically active compounds.

Similarly, reaction with hydroxylamine (B1172632) (NH2OH) yields oximes. orgsyn.org The synthesis of oximes can be achieved through various methods, including direct reaction with hydroxylamine hydrochloride. chemicalbook.com These reactions can sometimes be facilitated by refluxing in a suitable solvent. orgsyn.org

Hydrazone derivatives are synthesized by reacting this compound with hydrazines. organic-chemistry.orgmdpi.combohrium.com For instance, condensation with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) can produce the corresponding hydrazones. bohrium.comnih.govresearchgate.net These reactions are often straightforward and provide a route to compounds with potential applications in medicinal chemistry. mdpi.com

Table 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives

| Derivative | Reagent | General Reaction Conditions |

| Imine | Primary Amine (R-NH2) | Acid catalysis, removal of water |

| Oxime | Hydroxylamine (NH2OH) | Often with the hydrochloride salt, may require heating |

| Hydrazone | Hydrazine (N2H4) or Substituted Hydrazine (R-NHNH2) | Typically in a suitable solvent like an alcohol |

Conversion to Carboxylic Acids, Esters, and Amides

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, yielding 4-(5-bromothiophen-2-yl)butanoic acid. This transformation can be achieved using various oxidizing agents. For instance, oxidation of similar aromatic aldehydes to carboxylic acids has been accomplished using reagents like potassium permanganate (B83412) or Jones reagent. Photocatalytic oxidation using oxygen as the reagent has also been demonstrated for the conversion of various alcohols to carboxylic acids, a process that could potentially be adapted. nih.gov

Once the carboxylic acid is obtained, it can be further converted into esters and amides. Esterification, such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For example, the reaction of a butanoic acid derivative with butanol would yield a butyl butanoate ester. quora.com

Amide synthesis from the corresponding carboxylic acid can be achieved by reacting it with an amine. organic-chemistry.org This reaction often requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling reagents and conditions are available for this transformation, allowing for the synthesis of a wide range of amide derivatives. organic-chemistry.org Biocatalytic methods for amide bond formation have also been explored, utilizing enzymes to facilitate the reaction. chemrxiv.org

Reduction to Alcohols and Amines

The aldehyde group can be readily reduced to a primary alcohol, 4-(5-bromothiophen-2-yl)butan-1-ol. This reduction is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent depends on the presence of other functional groups in the molecule.

Furthermore, the aldehyde can be converted to an amine through a process called reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, which is then reduced in situ to the corresponding amine. This method provides a direct route to secondary and tertiary amines, depending on the nature of the starting amine.

Functionalization of the Bromine Substituent and Thiophene (B33073) Ring

The bromine atom on the thiophene ring of this compound serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for the synthesis of complex molecules with diverse electronic and steric properties. Additionally, the thiophene ring itself can participate in reactions leading to the formation of fused heterocyclic systems.

Introduction of Aryl, Alkyl, and Heteroatom Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the thiophene ring is well-suited for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted thiophene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.govresearchgate.net This method is widely used to introduce aryl and heteroaryl substituents. nih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi.comnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-substituted thiophene and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This method is highly versatile and can be used to introduce a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups. wikipedia.orglibretexts.org The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. organic-chemistry.org

Table 2: Cross-Coupling Reactions for Functionalization

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Palladium catalyst, base | C(sp2)-C(sp2) |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst (optional), base | C(sp2)-C(sp) |

| Buchwald-Hartwig | Amine | Palladium catalyst, phosphine ligand, base | C(sp2)-N |

Synthesis of Thiophene-Fused Heterocyclic Systems

The inherent reactivity of the thiophene ring and the functional groups attached to it can be exploited to construct fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic or polycyclic structures containing the thiophene moiety. The synthesis of thiophene-fused pyridines and other heterocyclic systems has been reported through various synthetic strategies. astate.edu Additionally, diketones derived from thiophene have been shown to undergo cyclocondensation reactions to yield fused systems. nih.gov The specific reaction pathways and resulting heterocyclic systems depend on the nature of the substituents and the reaction conditions employed. The development of novel domino methodologies has also contributed to the efficient synthesis of complex benzothiophene (B83047) derivatives. astate.edu

Variation of the Alkyl Spacer Chain

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit or more, and dehomologation, the shortening of a chain, are fundamental strategies for probing the influence of the alkyl spacer length on molecular function.

Homologation: A common and effective method for the homologation of aldehydes is the Wittig reaction. mcmaster.caorganic-chemistry.orgwikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.org For the homologation of this compound, a one-carbon homologation can be achieved using methoxymethylenetriphenylphosphorane. The resulting enol ether can then be hydrolyzed to yield the five-carbon aldehyde, 5-(5-Bromothiophen-2-yl)pentanal. researchgate.net This process can be repeated to generate a homologous series of thiophene-alkanals.

The general steps for a Wittig-based homologation are:

Ylide Formation: A phosphonium salt is deprotonated with a strong base to form the ylide.

Wittig Reaction: The ylide reacts with the starting aldehyde to form an oxaphosphetane intermediate.

Elimination: The intermediate collapses to form the alkene and a phosphine oxide byproduct.

Hydrolysis: The resulting enol ether is treated with an acid to yield the homologated aldehyde.

| Starting Aldehyde | Wittig Reagent | Intermediate | Final Product (Homologated Aldehyde) |

| This compound | Ph₃P=CHOCH₃ | 1-(5-Bromothiophen-2-yl)-5-methoxy-pent-4-ene | 5-(5-Bromothiophen-2-yl)pentanal |

| 5-(5-Bromothiophen-2-yl)pentanal | Ph₃P=CHOCH₃ | 1-(5-Bromothiophen-2-yl)-6-methoxy-hex-5-ene | 6-(5-Bromothiophen-2-yl)hexanal |

Dehomologation: The shortening of the alkyl chain is a more complex process. One potential, albeit multi-step, approach could involve the oxidation of the butanal to the corresponding butanoic acid, followed by a reaction sequence that removes one carbon atom, such as a modified Hunsdiecker reaction or a Barbier-Wieland degradation, and subsequent re-introduction of the aldehyde functionality. However, such multi-step sequences can be low-yielding. A more direct, though less common, method would be desirable.

The introduction of chirality into the alkyl spacer can lead to compounds with specific stereochemistry, which is of paramount importance in the development of chiral materials and pharmaceuticals.

A powerful strategy for introducing a stereocenter is through the use of chiral auxiliaries. wikipedia.orgscielo.org.mx Evans oxazolidinone auxiliaries are widely employed for stereoselective transformations. wikipedia.orgsioc-journal.cn For instance, the butanoic acid derivative of our target compound could be coupled to a chiral oxazolidinone. Subsequent asymmetric alkylation or aldol (B89426) condensation at the α-position to the carbonyl group would allow for the diastereoselective formation of a new stereocenter. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. wikipedia.org

| Chiral Auxiliary | Reaction Type | Resulting Stereochemistry |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Alkylation | (R)- or (S)-configuration at Cα |

| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Aldol Condensation | syn- or anti-diastereomer |

Furthermore, chiral moieties can be directly incorporated into the spacer chain. For example, starting from a chiral building block, such as a commercially available chiral epoxide, a multi-step synthesis could be devised to construct the desired chiral thiophene-butanal analogue. Asymmetric reduction of a corresponding ketone precursor using chiral reducing agents like those derived from Corey-Bakshi-Shibata (CBS) catalysts would be another viable route to a chiral alcohol, which could then be oxidized to the target aldehyde.

Synthesis of Polymeric and Oligomeric Structures Incorporating the Thiophene-Butanal Motif.mdpi.comunh.edu

The thiophene-butanal motif can be incorporated into polymeric and oligomeric structures to create functional materials with potential applications in electronics and sensor technology. nih.govmdpi.comrsc.org The aldehyde group provides a handle for post-polymerization modification, while the bromothiophene unit is suitable for various cross-coupling polymerization methods.

One approach involves the conversion of the bromo-substituent into a more reactive species for polymerization. For instance, conversion to a stannyl (B1234572) or boronic ester derivative would allow for Stille or Suzuki polycondensation, respectively. mdpi.com These methods are well-established for the synthesis of conjugated polymers. nih.gov

Alternatively, the aldehyde functionality itself can be utilized in polymerization reactions. For example, poly(thiophene-methine)s can be synthesized through the acid-catalyzed self-condensation of thiophene-2-carbaldehyde (B41791) derivatives. journalskuwait.org While direct polymerization of this compound through its aldehyde group might be complex, it could be converted to a more suitable monomer.

A plausible strategy for creating oligomers involves a stepwise approach using palladium-catalyzed cross-coupling reactions. umich.edu For example, the bromo-substituent can be coupled with a thiophene boronic acid to form a dimer. This process can be repeated to build up longer oligomeric chains.

| Polymerization Method | Monomer Type | Resulting Polymer/Oligomer |

| Stille Polycondensation | Stannylated 4-(thiophen-2-yl)butanal | Poly(4-(thiophen-2-yl)butanal) |

| Suzuki Polycondensation | 4-(thiophen-2-yl)butanal boronic ester | Poly(4-(thiophen-2-yl)butanal) |

| Oxidative Polymerization | This compound | Poly(4-(thiophen-2-yl)butanal) |

Structure-Reactivity Relationship Studies of this compound Analogues

Understanding the relationship between the structure of the analogues and their reactivity is crucial for designing molecules with desired properties.

The length of the alkyl spacer, as varied through homologation and dehomologation, is expected to influence the reactivity of both the aldehyde group and the thiophene ring. A longer, more flexible chain might allow the aldehyde group to adopt conformations that make it more or less sterically accessible to reagents. Furthermore, the electronic communication between the thiophene ring and the aldehyde group will be attenuated as the chain length increases.

The introduction of stereocenters can have a profound effect on the reactivity of the molecule in chiral environments, which is particularly relevant for biological applications and asymmetric catalysis. The specific stereochemistry can dictate how the molecule interacts with chiral receptors or catalysts.

For polymeric and oligomeric structures, the nature of the linkage between monomer units (e.g., head-to-tail vs. head-to-head) and the length of the conjugated backbone will significantly affect the material's electronic and optical properties. For instance, a higher degree of regioregularity in polythiophenes generally leads to improved charge carrier mobility. lodz.pl The presence of the butanal side chain can influence the polymer's solubility and morphology, which in turn affects its performance in solid-state devices.

Theoretical and Computational Investigations of 4 5 Bromothiophen 2 Yl Butanal

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanal side chain in 4-(5-bromothiophen-2-yl)butanal gives rise to multiple possible conformations. Theoretical studies mapping the potential energy surface (PES) are crucial for identifying the most stable, low-energy conformers. This analysis is typically performed by systematically rotating the dihedral angles associated with the C-C bonds of the alkyl chain and the bond connecting the chain to the thiophene (B33073) ring.

The global minimum on the PES corresponds to the most stable conformer, which is dictated by a delicate balance of steric hindrance and subtle intramolecular interactions. For instance, the orientation of the aldehyde group relative to the thiophene ring and the gauche/anti conformations of the butyl chain are critical determinants of stability. It is often observed that planar conformers, where the side chain is coplanar with the aromatic ring, are energetically favored due to enhanced electronic conjugation, unless precluded by significant steric clashes. The presence of the bromine atom can also influence conformational preference through dipole-dipole interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C_ring-C_chain-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | 0.00 | Extended chain, minimal steric hindrance. |

| B | ~60° (gauche) | 1.25 | Folded chain conformation. |

| C | ~0° (syn) | 3.50 | Sterically hindered orientation. |

Note: This table is illustrative, based on typical findings for similar alkyl-aromatic compounds, as specific experimental or computational data for this exact molecule is not publicly available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, which is characteristic of π-conjugated systems. The bromine atom, with its lone pairs, also contributes to the HOMO density. The LUMO, conversely, is anticipated to be centered on the aldehyde group, specifically on the π* orbital of the carbonyl (C=O) bond, as well as on the σ* orbitals of the C-Br bond, making these sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated HOMO-LUMO gap for molecules like this provides insight into their electronic spectra and potential for participation in various chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability, localized on the thiophene ring. |

| LUMO | -1.8 | Electron-accepting capability, localized on the aldehyde and C-Br bond. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and reactivity. |

Note: Values are representative examples derived from computational studies on analogous brominated thiophene derivatives.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound dictates its polar nature and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the energetic profiles of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. This provides a dynamic picture of reactivity.

Computational Studies of Aldehyde Reactivity

The aldehyde functional group is a primary site of reactivity in this compound. Computational studies can model its participation in reactions such as nucleophilic additions and reductions. For example, modeling the addition of a nucleophile (e.g., a Grignard reagent or a hydride) involves calculating the energy profile as the nucleophile approaches the electrophilic carbonyl carbon.

These models can locate the transition state for the formation of a tetrahedral intermediate. Analysis of the transition state geometry reveals the bond-forming and bond-breaking distances and angles. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies consistently show that the electrophilicity of the carbonyl carbon, influenced by the electron-donating or -withdrawing nature of the thiophene ring, is a critical factor in determining the reaction rate.

Computational Studies of Bromine Reactivity and Cross-Coupling Mechanisms

The bromine atom on the thiophene ring is a key handle for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings. Theoretical modeling of these complex catalytic cycles provides invaluable mechanistic insights.

Computational studies can elucidate the elementary steps of the catalytic cycle:

Oxidative Addition: The reaction typically begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. Transition state analysis of this step helps to understand the energy barrier and the geometry of the three-centered Pd-C-Br transition state.

Transmetalation (for Suzuki/Stille): The subsequent step involves the transfer of an organic group from another metallic reagent (e.g., an organoboron compound) to the palladium center.

Reductive Elimination: This final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst.

Spectroscopic Property Prediction for Analytical Method Development

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules. These predictions are crucial for the development of analytical methods for compound identification, characterization, and quantification. By simulating spectra, chemists can anticipate the results of experimental analyses, aid in the interpretation of complex data, and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. arxiv.org Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. The predicted shifts for this compound are invaluable for assigning signals in experimentally obtained spectra.

For this compound, predictions would focus on the distinct chemical environments of the protons and carbons in the thiophene ring and the butanal side chain. The aldehyde proton is expected to have the most downfield shift due to the electron-withdrawing nature of the carbonyl group. The protons on the thiophene ring will appear in the aromatic region, with their shifts influenced by the bromine atom and the alkyl substituent. The aliphatic protons of the butanal chain will exhibit characteristic splitting patterns based on their neighboring protons, following the n+1 rule. docbrown.info Machine learning models, trained on vast datasets of experimental NMR data, also offer a rapid and increasingly accurate method for predicting chemical shifts. arxiv.org

Predicted ¹H NMR Chemical Shifts for this compound

Calculations are typically performed using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p)) and referenced against tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-α (CHO) | 9.7 - 9.8 | Triplet (t) |

| H-3 (Thiophene) | 6.9 - 7.1 | Doublet (d) |

| H-4 (Thiophene) | 6.8 - 7.0 | Doublet (d) |

| H-β (CH₂) | 2.9 - 3.1 | Triplet (t) |

| H-γ (CH₂) | 2.7 - 2.9 | Quartet (q) |

| H-δ (CH₂) | 1.9 - 2.1 | Sextet (sxt) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-α (CHO) | 200 - 202 |

| C-2 (Thiophene) | 145 - 148 |

| C-5 (Thiophene) | 112 - 115 |

| C-3 (Thiophene) | 130 - 132 |

| C-4 (Thiophene) | 125 - 127 |

| C-β (CH₂) | 44 - 46 |

| C-γ (CH₂) | 28 - 30 |

| C-δ (CH₂) | 24 - 26 |

Theoretical vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) spectrum of a molecule. This analysis identifies the characteristic vibrational modes associated with specific functional groups. For this compound, the most prominent feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Other key predicted vibrations include the C-H stretches of the aldehyde, aliphatic chain, and thiophene ring, as well as the C-S and C-Br stretching modes and the characteristic ring vibrations of the thiophene core. Comparing these computed frequencies with experimental FT-IR data helps confirm the compound's identity and functional group composition. researchgate.net

Predicted IR Vibrational Frequencies for this compound

Frequencies are typically calculated using DFT methods and may be scaled by a factor to correct for anharmonicity and other systematic errors.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aldehyde C-H Stretch | 2820 - 2850, 2720 - 2750 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |

| Thiophene Ring C=C Stretch | 1400 - 1500 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

| C-S Stretch | 650 - 750 | Medium |

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net This technique calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the primary chromophores are the bromothiophene ring and the carbonyl group.

The predicted UV-Vis spectrum would likely show transitions characteristic of these groups. A high-energy π → π* transition associated with the conjugated system of the thiophene ring is expected. youtube.com Additionally, a lower-energy, lower-intensity n → π* transition involving the non-bonding electrons of the carbonyl oxygen is predicted. youtube.com Solvent effects can be included in these calculations to predict solvatochromic shifts, providing a more accurate comparison with experimental spectra recorded in various solvents. researchgate.net

Predicted UV-Vis Electronic Transitions for this compound

Calculations performed using TD-DFT methods (e.g., CAM-B3LYP) can predict the maximum absorption wavelength (λmax) and oscillator strength (f), which relates to the intensity of the absorption.

| Electronic Transition | Predicted λmax (nm) | Nature of Transition |

| π → π | 240 - 260 | Thiophene ring conjugation |

| n → π | 290 - 310 | Carbonyl group |

Molecular Dynamics Simulations to Understand Compound Behavior in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. mdpi.combiorxiv.org

For this compound, MD simulations can be employed to explore several key aspects:

Conformational Analysis: The butanal side chain has significant conformational flexibility. MD simulations can map the potential energy surface to identify low-energy conformers and the dynamics of their interconversion. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Membrane Permeability: To assess its potential biological activity, MD simulations can model the interaction of this compound with a lipid bilayer, mimicking a cell membrane. These simulations can calculate the free energy profile for permeation across the membrane, providing insights into its ability to be absorbed and distributed in biological systems.

Design of Novel Catalysts and Reagents for this compound Transformations using Computational Chemistry

Computational chemistry plays a vital role in the rational design of new catalysts and reagents for specific chemical transformations. By modeling reaction pathways, chemists can predict transition state energies, calculate reaction rates, and understand catalytic mechanisms at the molecular level.

For this compound, computational approaches can guide the development of several key reactions:

Catalytic Reduction/Oxidation: The aldehyde functional group can be selectively reduced to an alcohol or oxidized to a carboxylic acid. DFT calculations can be used to screen potential catalysts (e.g., transition metal complexes) for these transformations. By calculating the energy barriers for the catalytic cycle (e.g., oxidative addition, insertion, reductive elimination), researchers can identify catalysts with high predicted activity and selectivity, reducing the need for extensive experimental screening.

C-C Bond Formation: The aldehyde can participate in reactions like aldol (B89426) or Wittig reactions. Computational models can help in understanding the stereoselectivity of these reactions by analyzing the transition states leading to different stereoisomers.

Cross-Coupling Reactions: The C-Br bond on the thiophene ring is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can investigate the mechanism of these reactions with various coupling partners. They can help in designing phosphine (B1218219) ligands for the palladium catalyst that enhance reaction efficiency and yield by stabilizing the catalytic species and facilitating the key steps of the reaction cycle.

By providing a detailed atomistic understanding of reaction mechanisms and catalyst performance, computational chemistry accelerates the discovery and optimization of synthetic routes involving this compound.

Advanced Analytical Methodologies in the Study of 4 5 Bromothiophen 2 Yl Butanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer a preliminary yet crucial overview of the molecular structure. For 4-(5-bromothiophen-2-yl)butanal, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the thiophene (B33073) ring, the aliphatic butyl chain, and the terminal aldehyde group. docbrown.info The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aldehydic proton would appear significantly downfield due to the deshielding effect of the carbonyl group. docbrown.info

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. docbrown.info The carbonyl carbon of the aldehyde is characteristically found at a high chemical shift (downfield), while the carbons of the thiophene ring and the aliphatic chain would resonate at distinct, predictable regions. docbrown.info

Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the sequence of protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal to its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is instrumental in connecting the butyl chain to the thiophene ring and confirming the position of the bromo-substituent relative to the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 | 195 - 205 |

| Thiophene H3 | 6.8 - 7.2 | 125 - 130 |

| Thiophene H4 | 6.9 - 7.3 | 130 - 135 |

| Butyl α-CH₂ | 2.7 - 3.0 | 40 - 45 |

| Butyl β-CH₂ | 1.8 - 2.1 | 25 - 30 |

| Butyl γ-CH₂ | 2.1 - 2.4 | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemistryconnected.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound (C₈H₉BrOS). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units (M+ and M+2). chemistryconnected.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally useful for assessing the purity of volatile compounds like this compound. nih.gov A sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum for each peak in the chromatogram can be compared to spectral libraries for identification or analyzed to confirm the structure of the target compound and any impurities. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For less volatile compounds or complex mixtures that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov Similar to GC-MS, LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. This technique is particularly valuable for monitoring reaction progress or analyzing the stability of this compound in various matrices.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Significance |

| Molecular Ion (M⁺) | m/z corresponding to C₈H₉BrOS | Confirms molecular weight. |

| Isotopic Pattern | Presence of M⁺ and M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom. |

| Major Fragments | Fragments from cleavage of the butyl chain and thiophene ring | Provides structural information. For example, loss of the propyl group or cleavage at the bond between the thiophene ring and the butyl chain. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jchps.com

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule is exposed to infrared radiation, and the absorption of this radiation at specific frequencies corresponds to the vibrational modes of its bonds. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Other key absorptions would include the C-H stretches of the aliphatic chain and the thiophene ring, as well as the characteristic C-S stretching of the thiophene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also detect the C=O stretch and would be particularly useful for identifying the vibrations of the thiophene ring's carbon-sulfur and carbon-carbon bonds. jchps.commdpi.comsci-hub.box

Table 3: Key Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Aldehyde (C-H) | Stretch | 2720 - 2820 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Thiophene (C-H) | Stretch | ~3100 |

| Thiophene Ring | C=C and C-C Stretches | 1400 - 1600 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides unambiguous and highly accurate data on bond lengths, bond angles, and conformational details, which are critical for understanding structure-function relationships. nih.gov While a crystal structure for this compound itself is not prominently available in the literature, analysis of its crystalline derivatives offers invaluable structural insights.

A representative study on a related compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, demonstrates the power of this technique. uzh.ch In such an analysis, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice is determined.

This structural information is fundamental for:

Absolute Configuration: For chiral derivatives, X-ray crystallography is the only method that can determine the "absolute" configuration of the molecule without ambiguity. nih.gov

Conformational Analysis: It reveals the preferred spatial orientation of the thiophene ring relative to the side chain and other functional groups.

Intermolecular Interactions: The analysis elucidates the packing of molecules within the crystal, revealing non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking, which govern the supramolecular architecture. mdpi.com

The crystallographic data obtained from such an analysis are highly detailed. For instance, the study of the aforementioned oxadiazole derivative determined its crystal system, space group, and precise unit cell dimensions, providing a complete picture of its solid-state structure. uzh.ch

Table 1: Example Crystallographic Data for a Crystalline Derivative Containing a 5-Bromothiophen-2-yl Moiety Data extracted from a study on 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. uzh.ch

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Br₂N₂OS₂ |

| Crystal System | Monoclinic |

| Space Group | Pc (no. 7) |

| a (Å) | 13.4050(4) |

| b (Å) | 4.7716(1) |

| c (Å) | 11.7303(4) |

| β (°) | 105.885(3) |

| Volume (ų) | 721.66(4) |

| Temperature (K) | 160 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally sensitive organic compounds like thiophene derivatives. mdpi.comnih.gov It is widely used to monitor reaction progress, separate isomers, and quantify the purity of the final product.

For compounds like this compound, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. mdpi.commdpi.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Key parameters in an HPLC method include:

Stationary Phase: A C18 reversed-phase column is frequently used for the separation of thiophenic compounds. mdpi.com

Mobile Phase: Isocratic or gradient elution with acetonitrile and water mixtures is common. A typical gradient might start with a higher water content and gradually increase the acetonitrile proportion to elute more strongly retained components. mdpi.com

Detection: UV detection is highly effective, as the thiophene ring possesses a strong chromophore. The detection wavelength is often set at or near the absorption maximum of the thiophene moiety, such as 231 nm, to ensure high sensitivity. mdpi.com

Table 2: Typical HPLC Parameters for the Analysis of Thiophene Derivatives Data compiled from methodologies used for related thiophenic compounds. mdpi.commdpi.com

| Parameter | Description |

|---|---|

| Instrument | Agilent HPLC 1220 Infinity LC System or similar |

| Column | Poroshell 120 EC-C18, 4 µm, 4.6 × 150 mm |

| Mobile Phase | Acetonitrile and Water |

| Elution Profile | Isocratic (e.g., 80:20 Acetonitrile:Water) or Gradient (e.g., linear gradient to 100% Acetonitrile) mdpi.commdpi.com |

| Flow Rate | 1.0 - 1.2 mL/min mdpi.com |

| Detector | UV or Fluorescence Detector (FLD) |

| Detection Wavelength | 231 nm (UV) or Ex: 245 nm / Em: 345 nm (FLD) mdpi.commdpi.com |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a moderately volatile aldehyde, is amenable to GC analysis, particularly for purity assessment and the detection of volatile impurities.

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its specific interactions with the stationary phase. lbtu.lv Lower boiling point compounds generally travel through the column faster and have shorter retention times. youtube.com

Common configurations for GC analysis include:

Column: A capillary column with a mid-polarity stationary phase, such as one containing cyanopropylphenyl polysiloxane (e.g., ZB-624), is suitable for separating a range of analytes including aldehydes and aromatic compounds. rjptonline.org